molecular formula C7H4BrCl2NO5S B1377330 2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride CAS No. 1384430-41-4

2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1377330
CAS No.: 1384430-41-4
M. Wt: 364.98 g/mol
InChI Key: LJAQYVVYZNLRCO-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride is a multifunctional aromatic sulfonyl chloride building block designed for advanced chemical synthesis and pharmaceutical research. Compounds of this class are typically characterized by their high reactivity, particularly as electrophiles in substitution reactions. Research Applications & Value The primary research value of this compound lies in its role as a key synthetic intermediate. The presence of multiple, distinct reactive sites—including a sulfonyl chloride, nitro group, bromine, chlorine, and methoxy group—on a benzene ring makes it a versatile precursor for constructing more complex molecules. It is particularly suited for use in nucleophilic aromatic substitution reactions, Suzuki-Miyaura cross-coupling reactions (facilitated by the bromine substituent), and as a scaffold for the synthesis of sulfonamide-based compound libraries. Such libraries are crucial in medicinal chemistry for drug discovery efforts, as sulfonamides are a common pharmacophore found in molecules with a wide range of biological activities . Handling & Safety As a sulfonyl chloride derivative, this compound is highly reactive and moisture-sensitive. It requires careful handling under controlled conditions. Based on the properties of similar compounds, it is expected to be corrosive, causing severe skin burns and eye damage . Researchers must consult the Safety Data Sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE). All handling should be conducted in a well-ventilated fume hood. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Storage To maintain stability and purity, this reagent should be stored sealed in a dry environment, preferably under an inert atmosphere, and at room temperature or refrigerated, consistent with practices for similar sensitive chemicals .

Properties

IUPAC Name

2-bromo-5-chloro-4-methoxy-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO5S/c1-16-7-3(9)2-4(17(10,14)15)5(8)6(7)11(12)13/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAQYVVYZNLRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-bromo-5-chloro-4-methoxy-3-nitrobenzenesulfonyl chloride
  • Molecular Formula : C7H4BrCl2NO5S
  • Molecular Weight : 364.98 g/mol

Biological Activity Overview

Sulfonamide derivatives have been extensively studied for their diverse biological activities, including:

  • Antibacterial Activity : Many sulfonamides exhibit strong antibacterial properties by inhibiting bacterial growth.
  • Anticancer Activity : Certain derivatives have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization.
  • Antifungal Activity : Some compounds in this class demonstrate antifungal effects against common pathogens.

Table 1: Biological Activities of Sulfonamide Derivatives

Activity TypeDescriptionExample Compounds
AntibacterialInhibition of bacterial growthSulfanilamide, Trimethoprim
AnticancerInduction of apoptosis; cell cycle arrestCompound 24, Compound 33
AntifungalInhibition of fungal growthSulfamethoxazole
Urease InhibitionBlocking urease activity in pathogensVarious sulfonamides

Case Studies and Research Findings

  • Anticancer Properties :
    A study highlighted that certain sulfonamide derivatives were tested against various cancer cell lines, including breast adenocarcinoma (MCF-7, MDA-MB-231) and colorectal adenocarcinoma (Caco-2, HCT-116). Compounds with similar structures to 2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride showed significant cytotoxicity and induced cell cycle arrest at the G2/M phase via inhibition of tubulin polymerization .
  • Mechanisms of Action :
    The mechanisms through which these compounds exert their effects include:
    • Inhibition of microtubule assembly.
    • Interference with transcription factors involved in oncogenesis.
    • Modulation of key signaling pathways related to cancer progression .
  • Antimicrobial Activity :
    Research has indicated that some sulfonamide derivatives possess broad-spectrum antimicrobial activity. For example, compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Applications in Organic Synthesis

2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride serves as a versatile intermediate in organic synthesis. Its applications include:

  • Building Block for Pharmaceuticals: It is used to synthesize various pharmaceutical compounds, particularly those targeting bacterial infections due to its ability to form sulfonamide derivatives.
ApplicationDescription
Antimicrobial AgentsUsed in synthesizing sulfonamide antibiotics.
Anti-inflammatoryPrecursors for drugs with anti-inflammatory properties.
Anticancer CompoundsIntermediates in the synthesis of compounds that inhibit tumor growth.

Biological Activities

Research has shown that compounds derived from this compound exhibit significant biological activities:

  • Antibacterial Activity: Studies indicate that derivatives demonstrate potent activity against various bacterial strains.
  • Antitumor Properties: Some derivatives have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation.

Case Study 1: Antibacterial Derivatives

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of sulfonamide derivatives synthesized from this compound. The results demonstrated that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Research

In another study, researchers synthesized a series of compounds based on this sulfonyl chloride and tested them against various cancer cell lines. One derivative showed an IC50 value in the nanomolar range, indicating strong potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to other benzene derivatives with sulfonyl chloride groups and mixed substituents. Key analogs include:

Compound Name Substituents Key Properties
2-Chloro-5-nitrobenzene sulfonyl chloride Cl, NO₂, SO₂Cl High reactivity due to electron-deficient ring; used in dye synthesis
4-Methoxy-3-nitrobenzene sulfonyl chloride OCH₃, NO₂, SO₂Cl Methoxy group reduces electrophilicity compared to halogenated analogs
2,4-Dichlorobenzene sulfonyl chloride Cl (2,4-positions), SO₂Cl Less steric hindrance; common in agrochemical intermediates


Key Observations :

  • The methoxy group at position 4 introduces electron-donating effects, which may counteract the electron-withdrawing nitro group at position 3, altering reaction pathways compared to non-methoxy analogs.

Physical Properties

  • Solubility: The methoxy group enhances solubility in polar solvents (e.g., methanol) compared to fully halogenated analogs.
  • Thermal Stability : Nitro groups generally decrease thermal stability, but the sulfonyl chloride’s electron-withdrawing nature may offset this effect.

Preparation Methods

Halogenation and Methoxylation Steps

  • Bromination : Starting from substituted anilines or toluenes, bromination is achieved using N-bromosuccinimide (NBS) in organic solvents such as dimethylformamide or dimethylacetamide at low temperatures (0–5 °C) to selectively brominate the aromatic ring at the desired position (e.g., 2-position).

  • Chlorination : Chlorine substituents can be introduced via Sandmeyer reactions involving diazotization of amino precursors followed by copper(I) chloride-mediated substitution, yielding chloro-substituted intermediates.

  • Methoxylation : The methoxy group at the 4-position is typically introduced by methylation of hydroxy-substituted intermediates using methylating agents or by direct substitution reactions on activated aromatic rings.

Nitration

  • Controlled nitration is performed using nitric acid or nitrating mixtures under temperature control to avoid over-nitration or decomposition. This step is generally carried out after halogenation and methoxylation to ensure selective substitution at the 3-position.

Sulfonyl Chloride Formation

  • The sulfonyl chloride group is introduced via chlorosulfonation of the aromatic ring or conversion of sulfonic acid intermediates using thionyl chloride (SOCl2) in the presence of catalysts such as dimethylformamide (DMF).

  • A notable method involves the synthesis of p-nitrobenzenesulfonyl chloride via a multi-step process starting with sodium sulfide and sulfur to form disulfide intermediates, followed by chlorination and treatment with SOCl2 in DMF, yielding high purity sulfonyl chlorides with good yields (up to 82%).

  • Another approach uses diazonium salts derived from substituted anilines, which upon reaction with thionyl chloride and cuprous chloride under low temperatures produce the corresponding bromobenzenesulfonyl chlorides with yields exceeding 80%.

Representative Synthetic Scheme (Summary)

Step Reactants/Conditions Key Reaction Yield/Notes
1. Bromination 2-methylaniline + NBS, DMF, 0–5 °C Selective aromatic bromination Molar ratio NBS:aniline = 1.1:1; 4–6 h reaction time
2. Diazotization & Sandmeyer Amino compound + NaNO2 + HCl, 0–5 °C; CuCl catalyst Conversion to chloro-substituted intermediate High yield; filtration and washing steps
3. Methoxylation Phenolic intermediate + methylating agent Introduction of methoxy group Reaction in organic solvents, room temperature
4. Nitration Aromatic intermediate + HNO3/H2SO4, controlled temp Introduction of nitro group at 3-position Temperature control critical to avoid side reactions
5. Sulfonylation & Chlorosulfonation Aromatic compound + SOCl2 + DMF catalyst, 40 °C, 3 h Formation of sulfonyl chloride group Purification by crystallization; yield ~80%

Research Findings and Optimization Parameters

  • Temperature Control : Most steps require low temperatures (0–5 °C) during halogenation and diazotization to prevent side reactions and decomposition.

  • Solvent Choice : Polar aprotic solvents such as DMF and dimethylacetamide facilitate halogenation and sulfonylation reactions, improving yields and selectivity.

  • Catalysts and Additives : Use of cuprous chloride in Sandmeyer reactions and DMF as a catalyst in chlorosulfonation enhances reaction rates and product purity.

  • Reaction Times : Bromination and diazotization steps typically require 4–6 hours, while sulfonyl chloride formation needs approximately 3 hours under heat preservation.

  • Purification : Post-reaction workup includes washing with dilute acid, sodium bicarbonate, water, and saturated saline solutions, followed by crystallization at low temperatures (-5 to 0 °C) to obtain pure product.

Comparative Data Table of Key Preparation Methods

Method Source Key Reagents Reaction Conditions Yield (%) Notes
Patent CN101570501B Na2S, S, 4-nitrochlorobenzene, Cl2, SOCl2, DMF Multi-step, reflux and heat preservation, 0–40 °C Up to 80–85 High purity, scalable, safe
Patent CN117551005A 2-bromoaniline, HCl, NaNO2, FeCl3, SOCl2, CuCl Diazotization, Sandmeyer, chlorosulfonation, 0–5 °C 82.4 Environmentally friendly, high yield
Patent CN104478670B o-toluidine, NBS, NaNO2, CuCl, HCl Bromination, diazotization, Sandmeyer, 0–5 °C Not specified Detailed halogenation and diazotization steps
Literature Aniline derivatives, 4-methoxybenzenesulfonyl chloride, pyridine Room temperature sulfonamide formation Not directly relevant Provides sulfonyl chloride usage

Summary and Recommendations

The preparation of this compound is best achieved via a multi-step sequence involving:

  • Controlled bromination using NBS under low temperature.
  • Diazotization and Sandmeyer chlorination to introduce chloro substituents.
  • Methoxylation of phenolic intermediates.
  • Nitration under controlled acidic conditions.
  • Final sulfonyl chloride formation via reaction with thionyl chloride in the presence of DMF catalyst.

Optimization of temperature, solvent, and reagent ratios is critical to maximize yield and purity. The diazonium salt route combined with chlorosulfonation offers a high-yield, scalable, and relatively safe method suitable for industrial applications.

Q & A

Q. What are the recommended synthetic pathways for 2-bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonic acid treatment under controlled temperature (0–5°C) to minimize side reactions .

Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at 50–60°C, ensuring regioselectivity is guided by existing substituents (e.g., methoxy groups act as ortho/para directors) .

Halogenation : Bromine and chlorine are introduced via electrophilic substitution or radical-mediated reactions. For example, bromination with Br₂/FeBr₃ at 40°C and chlorination using Cl₂ gas with a Lewis acid catalyst .
Validation: Monitor reaction progress using TLC and confirm purity via GC (>97% purity thresholds as per industry standards) .

Q. How should researchers purify this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • Purification : Use silica gel column chromatography with a gradient eluent (hexane/ethyl acetate) to separate byproducts. Recrystallization from dichloromethane/hexane mixtures improves crystalline purity .
  • Characterization :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl chloride at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and isotopic patterns for Br/Cl .

Q. What safety protocols are essential for handling this sulfonyl chloride?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of toxic vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (vermiculite). Avoid water contact to prevent hydrolysis to sulfonic acid .

Advanced Research Questions

Q. How do competing substituents (e.g., nitro, methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The nitro group (-NO₂) is strongly electron-withdrawing, activating the sulfonyl chloride toward nucleophilic attack at the sulfur center. The methoxy group (-OCH₃) is electron-donating, which may sterically hinder reactions at adjacent positions .
  • Experimental Design : Compare reaction rates with amines (e.g., aniline vs. bulky tert-butylamine) in polar aprotic solvents (DMF, DMSO). Track kinetics via HPLC to quantify substitution efficiency .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if crystalline) or IR spectroscopy (e.g., sulfonyl S=O stretches at 1360–1380 cm⁻¹) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and identify conformational isomers causing splitting discrepancies .

Q. What computational approaches predict the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous environments using software like GROMACS. Focus on sulfonyl chloride’s susceptibility to nucleophilic attack by water .
  • pKa Prediction : Tools like MarvinSketch estimate the acidity of the sulfonic acid derivative post-hydrolysis, guiding storage conditions (e.g., pH < 2 for stability) .

Q. How does the compound’s regioselectivity in electrophilic aromatic substitution compare to structurally similar analogs?

  • Methodological Answer :
  • Substituent Analysis : The nitro group directs incoming electrophiles to meta positions relative to itself, while methoxy directs to ortho/para. Competing effects create regioselectivity challenges.
  • Experimental Testing : Perform bromination or nitration on the parent compound and analyze product ratios via GC-MS. Compare results with analogs like 3-chloro-4-methylbenzene-1-sulfonyl chloride .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Keep under inert gas (argon) in amber vials at –20°C to prevent photodegradation and moisture ingress .
  • Stabilizers : Add molecular sieves (3Å) to absorb residual moisture. Periodically test purity via DSC to detect thermal decomposition thresholds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride

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